molecular formula C14H11N3O4 B2384454 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 851095-61-9

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2384454
CAS No.: 851095-61-9
M. Wt: 285.259
InChI Key: LJBYZZROOJYVPQ-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its diverse chemical and biological properties.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Coupling with Phenoxyacetic Acid: The resulting oxadiazole intermediate is then coupled with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBYZZROOJYVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330511
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851095-61-9
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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